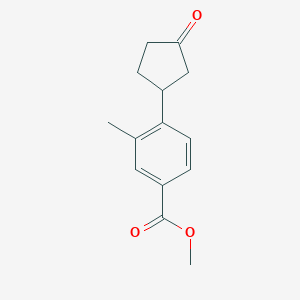
Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate is an organic compound with the molecular formula C14H16O3. It is a derivative of benzoic acid, featuring a methyl group at the 3-position and a 3-oxocyclopentyl group at the 4-position of the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-4-(3-oxocyclopentyl)benzoate typically involves the esterification of 3-methyl-4-(3-oxocyclopentyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-(3-oxocyclopentyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding. The specific pathways and targets depend on the context of its application, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-oxocyclopentyl)benzoate: Similar structure but lacks the methyl group at the 3-position.
Methyl benzoate: Lacks both the methyl and oxocyclopentyl groups.
Methyl 3-methylbenzoate: Lacks the oxocyclopentyl group.
Uniqueness
Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate is unique due to the presence of both the methyl and oxocyclopentyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 3-methyl-4-(3-oxocyclopentyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-9-7-11(14(16)17-2)4-6-13(9)10-3-5-12(15)8-10/h4,6-7,10H,3,5,8H2,1-2H3 |
InChI Key |
XZHFBZMPZDKQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2CCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















